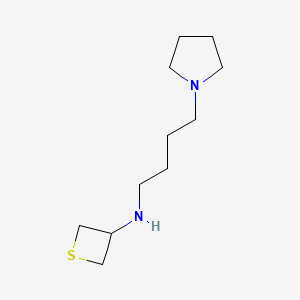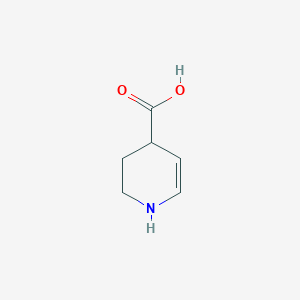
1,2,3,4-Tetrahydropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group at the fourth position. Tetrahydropyridines, including this compound, have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reduction of N-methylpyridinium with borohydride reagents, leading to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another method utilizes a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. These methods often incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using borohydride reagents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and other oxidizing agents.
Reduction: Borohydride reagents such as sodium borohydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted tetrahydropyridine compounds with varying functional groups .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. For example, it may inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with cellular receptors and signaling pathways, modulating cellular responses .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: This compound differs in the position of the double bond within the ring structure.
2,3,4,5-Tetrahydropyridine: This isomer has a different arrangement of hydrogen atoms and double bonds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,3,5,7H,2,4H2,(H,8,9) |
Clé InChI |
PFVFXDVOCHMQDU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC=CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


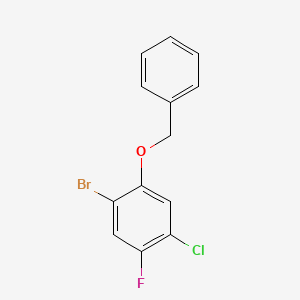

![Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12989676.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
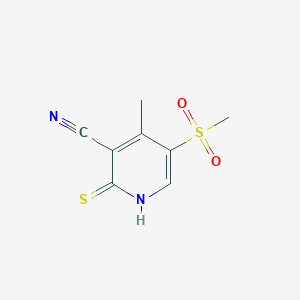
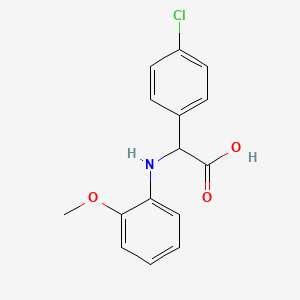
![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)


![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
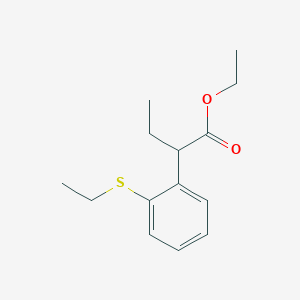
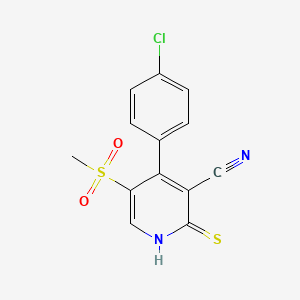
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
